S-(Iodomethyl) ethanethioate
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Overview
Description
S-(Iodomethyl) ethanethioate is an organosulfur compound characterized by the presence of an iodomethyl group attached to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Iodomethyl) ethanethioate typically involves the iodination of ethanethioate derivatives. One common method is the reaction of ethanethioic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form ethanethiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound is prone to nucleophilic substitution reactions due to the presence of the iodomethyl group. Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium thiocyanate, mild heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Azido derivatives, thiocyanate derivatives.
Scientific Research Applications
Chemistry: S-(Iodomethyl) ethanethioate is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of organosulfur compounds on cellular processes. It can be used to modify proteins and peptides through thiol-iodoalkane reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of S-(Iodomethyl) ethanethioate involves its reactivity towards nucleophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to modify other molecules by introducing the ethanethioate moiety. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
S-Ethyl ethanethioate: Similar structure but with an ethyl group instead of an iodomethyl group.
S-Methyl ethanethioate: Contains a methyl group instead of an iodomethyl group.
S-Propyl ethanethioate: Contains a propyl group instead of an iodomethyl group.
Uniqueness: S-(Iodomethyl) ethanethioate is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications where rapid and efficient reactions are desired.
Properties
IUPAC Name |
S-(iodomethyl) ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IOS/c1-3(5)6-2-4/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALJIJPVNAXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114254-42-1 |
Source
|
Record name | 1-[(iodomethyl)sulfanyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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